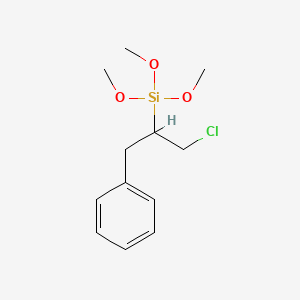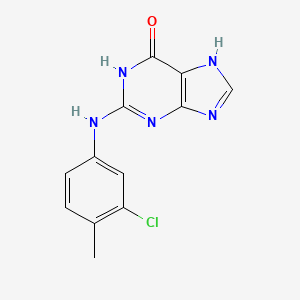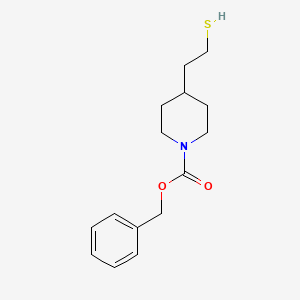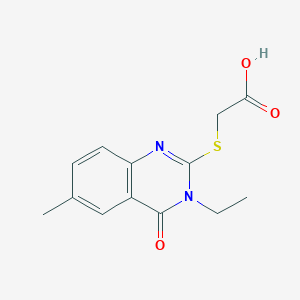
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is an organosilicon compound that features a phenyl group, a chloro group, and three methoxy groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Common catalysts include acids or bases that facilitate the substitution reaction.
Solvent: Solvents such as toluene or dichloromethane are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis of methoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Phenolic compounds or quinones.
Reduction Products: Reduced phenyl derivatives.
科学的研究の応用
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane involves its ability to undergo hydrolysis and condensation reactions. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. This property is crucial for its use in materials science and industrial applications, where it acts as a cross-linking agent to enhance the mechanical properties of materials.
類似化合物との比較
Similar Compounds
1-Chloro-3-phenylpropane: A simpler analog without the methoxy groups, used in organic synthesis.
Phenyltrimethoxysilane: Lacks the chloro group but has similar silane functionality.
3-Chloropropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.
Uniqueness
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is unique due to the presence of both a phenyl group and a chloro group, which provide distinct reactivity and functionality. The combination of these groups with the trimethoxysilane moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H19ClO3Si |
|---|---|
分子量 |
274.81 g/mol |
IUPAC名 |
(1-chloro-3-phenylpropan-2-yl)-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)12(10-13)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChIキー |
WFMAXOIFSQFHJB-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C(CC1=CC=CC=C1)CCl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)


![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)



![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)





